2-[3-Chloro-5-(trifluoromethyl)phenoxy]acetic acid
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Overview
Description
2-[3-Chloro-5-(trifluoromethyl)phenoxy]acetic acid is an organic compound that belongs to the class of phenoxy acids It is characterized by the presence of a chloro and trifluoromethyl group attached to a phenoxy ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Chloro-5-(trifluoromethyl)phenoxy]acetic acid typically involves the etherification of 3-chloro-5-(trifluoromethyl)phenol with chloroacetic acid. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction conditions need to be optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of crown-ether catalysts and mixed solvents like dimethylsulfoxide (DMSO) and toluene can facilitate the reaction . The final product is obtained through acidification and purification steps.
Chemical Reactions Analysis
Types of Reactions
2-[3-Chloro-5-(trifluoromethyl)phenoxy]acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound.
Scientific Research Applications
2-[3-Chloro-5-(trifluoromethyl)phenoxy]acetic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)phenoxy]acetic acid involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)phenylacetic acid
- 2-Chloro-5-(trifluoromethyl)phenylboronic acid
- 3-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenylboronic acid
Uniqueness
2-[3-Chloro-5-(trifluoromethyl)phenoxy]acetic acid is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity or binding characteristics are required.
Properties
Molecular Formula |
C9H6ClF3O3 |
---|---|
Molecular Weight |
254.59 g/mol |
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)phenoxy]acetic acid |
InChI |
InChI=1S/C9H6ClF3O3/c10-6-1-5(9(11,12)13)2-7(3-6)16-4-8(14)15/h1-3H,4H2,(H,14,15) |
InChI Key |
KRILECXNXVKKPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1OCC(=O)O)Cl)C(F)(F)F |
Origin of Product |
United States |
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